methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
Description
Historical Development of Benzoxazine Chemistry
The historical development of benzoxazine chemistry traces its origins to the pioneering work conducted in 1944 when Holly and Cope first developed small molecular weight benzoxazines, establishing the foundational understanding of these bicyclic heterocyclic compounds. This early research laid the groundwork for what would become a significant field of study within organic chemistry, with benzoxazines representing a group of isomeric bicyclic heterocyclic chemical compounds consisting of a benzene ring fused to an oxazine ring. The subsequent decades witnessed systematic exploration of benzoxazine derivatives, with notable contributions from researchers such as Burke and colleagues in the 1950s and early 1960s, who expanded the understanding of these compounds through detailed structural and synthetic studies. The development of benzoxazine chemistry gained substantial momentum in the 1970s with the emergence of patent applications, particularly those filed by Schreiber at Gurrit Essex, which demonstrated the practical applications of these compounds in various industrial contexts.
The evolution of benzoxazine chemistry accelerated significantly during the late twentieth century, particularly following the acquisition of Gurrit Essex patents by Huntsman in 1995, which marked a turning point in the commercial development of benzoxazine technology. This period saw the emergence of systematic approaches to benzoxazine synthesis, including the development of Mannich condensation reactions using phenols, amines, and formaldehyde as key synthetic pathways. The 1990s also witnessed the first comprehensive studies of crosslinked polybenzoxazines, conducted by Ning and Ishida in 1994, which established the foundation for understanding the polymerization behavior and material properties of benzoxazine-derived systems. These historical developments created the scientific framework within which specific derivatives such as methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate could be synthesized and characterized.
The historical trajectory of benzoxazine chemistry demonstrates a consistent pattern of innovation driven by both fundamental scientific curiosity and practical applications. The field has evolved from basic structural elucidation to sophisticated synthetic methodologies, with increasing emphasis on understanding the relationship between molecular structure and functional properties. This historical context provides essential background for appreciating the significance of specific derivatives like this compound within the broader landscape of heterocyclic chemistry.
Position of 1,4-Benzoxazines in Heterocyclic Chemistry
The position of 1,4-benzoxazines within heterocyclic chemistry represents a unique intersection of structural complexity and functional versatility that distinguishes these compounds from other bicyclic heterocyclic systems. Benzoxazines belong to the broader family of heterocyclic compounds characterized by the presence of both oxygen and nitrogen heteroatoms within a six-membered ring system fused to a benzene ring. The 1,4-benzoxazine isomer specifically features the oxygen and nitrogen atoms positioned at the 1 and 4 positions of the oxazine ring, creating a distinctive electronic environment that influences both chemical reactivity and biological activity. This positional arrangement contributes to the unique properties that have made 1,4-benzoxazines important targets in medicinal chemistry, where they are recognized as privileged scaffolds with diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
The structural characteristics of 1,4-benzoxazines place them within a specialized category of heterocyclic compounds that exhibit both aromatic stability and reactive functionality. The bicyclic nature of these compounds provides a rigid framework that can accommodate various substitution patterns, allowing for fine-tuning of chemical and biological properties through strategic modifications. Recent advances in the synthesis of 1,4-benzoxazine derivatives have demonstrated the versatility of this scaffold, with researchers developing transition-metal-free synthetic approaches that offer broad substrate scope and functional group tolerance. The development of novel synthetic methodologies has expanded the accessibility of 1,4-benzoxazine derivatives, enabling systematic exploration of structure-activity relationships and facilitating the discovery of new applications across multiple disciplines.
The significance of 1,4-benzoxazines in heterocyclic chemistry extends beyond their structural features to encompass their role as building blocks for more complex molecular architectures. These compounds serve as versatile intermediates in the synthesis of pharmaceutically relevant molecules and materials with specialized properties. The ability of 1,4-benzoxazines to undergo various chemical transformations, including ring-opening polymerization and nucleophilic substitution reactions, positions them as valuable synthetic intermediates that can be readily incorporated into larger molecular frameworks. This versatility has contributed to the growing interest in 1,4-benzoxazine derivatives as platforms for drug discovery and materials development.
Significance of this compound in Chemical Research
The significance of this compound in chemical research stems from its unique structural features and potential applications as a synthetic intermediate and research tool. This compound, with the Chemical Abstracts Service registry number 1257535-36-6, represents a highly functionalized benzoxazine derivative that incorporates multiple reactive sites within a single molecular framework. The presence of both methyl and carboxylate substituents, combined with the characteristic 3-oxo functionality, provides a versatile platform for further chemical modifications and structure-activity relationship studies. Research investigations have focused on understanding the stereochemical aspects of similar benzoxazine derivatives, particularly the synthesis of enantiomers of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acids and related compounds.
The molecular weight of 221.21 grams per mole and molecular formula C₁₁H₁₁NO₄ place this compound within an optimal size range for pharmaceutical applications, while maintaining sufficient structural complexity to serve as a valuable synthetic intermediate. The compound's significance is further enhanced by its relationship to other bioactive benzoxazine derivatives, particularly those that have demonstrated pharmaceutical potential. The 8-carboxylate substitution pattern is of particular interest, as it provides a handle for further derivatization while potentially influencing the compound's solubility and bioavailability characteristics. Studies of related compounds, such as 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid, have provided insights into the synthetic accessibility and chemical behavior of this structural class.
The research significance of this compound extends to its potential role in understanding the broader principles governing benzoxazine chemistry and reactivity. The compound serves as a model system for investigating the effects of substituent positioning on chemical and biological properties, particularly the influence of the 8-position carboxylate group on molecular conformation and intermolecular interactions. Current research efforts have focused on developing efficient synthetic approaches to this compound and related derivatives, with emphasis on stereoselective synthesis methods that can provide access to optically pure materials for further biological evaluation. The availability of this compound through commercial sources has facilitated its use in research laboratories worldwide, contributing to its growing importance as a research tool in heterocyclic chemistry.
Relationship to Other Benzoxazine Derivatives
The relationship of this compound to other benzoxazine derivatives reveals a complex network of structural similarities and functional differences that define this class of heterocyclic compounds. Within the broader family of benzoxazine carboxylates, this compound shares structural features with several closely related derivatives, including methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate and methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate. These positional isomers differ primarily in the location of the carboxylate group around the benzene ring, with each isomer potentially exhibiting distinct chemical and biological properties due to the varying electronic and steric environments created by different substitution patterns.
Comparative analysis of related benzoxazine derivatives reveals important structure-activity relationships that inform synthetic strategies and application development. For instance, the 2H-1,2-benzoxazine-8-carboxylate represents an isomeric variant where the nitrogen and oxygen atoms occupy different positions within the heterocyclic ring system. This structural variation results in significantly different molecular properties, including altered electronic distribution and potential for hydrogen bonding interactions. The systematic study of such positional isomers has contributed to a deeper understanding of how substituent positioning influences molecular behavior and has guided the development of new synthetic methodologies for accessing specific benzoxazine derivatives with desired properties.
The relationship between this compound and other functionalized benzoxazines extends to compounds bearing different ester groups and alternative substitution patterns. Research has demonstrated that modifications to the carboxylate functionality, such as the conversion to corresponding carboxylic acids or amides, can significantly impact molecular properties and potential applications. The development of synthetic methodologies for accessing diverse benzoxazine derivatives has been facilitated by understanding these structural relationships, with researchers employing common synthetic intermediates and reaction pathways to generate libraries of related compounds for systematic evaluation. This approach has proven particularly valuable in medicinal chemistry applications, where structure-activity relationship studies require access to diverse sets of closely related compounds.
Evolution of Structural Understanding
The evolution of structural understanding of this compound and related compounds has paralleled advances in analytical chemistry and computational methods that have enabled increasingly sophisticated characterization of heterocyclic systems. Early structural determinations relied primarily on classical organic chemistry techniques, including elemental analysis and basic spectroscopic methods, which provided fundamental information about molecular composition and connectivity. The advent of nuclear magnetic resonance spectroscopy revolutionized the field by enabling detailed analysis of molecular structure and stereochemistry, particularly important for understanding the conformational preferences and dynamic behavior of benzoxazine derivatives in solution.
Modern computational chemistry has significantly enhanced the understanding of benzoxazine structure and properties through the application of density functional theory and other quantum mechanical methods. These approaches have provided detailed insights into electronic structure, molecular geometry, and intermolecular interactions that govern the behavior of compounds like this compound. Computational studies have been particularly valuable for predicting and rationalizing the effects of structural modifications on molecular properties, enabling the design of new derivatives with targeted characteristics. The integration of experimental and computational approaches has led to a more comprehensive understanding of structure-property relationships within the benzoxazine family.
Recent advances in structural understanding have been driven by the development of sophisticated analytical techniques that provide unprecedented detail about molecular structure and behavior. X-ray crystallography has enabled precise determination of solid-state structures, revealing important information about molecular conformation and intermolecular packing arrangements that influence physical properties. Advanced spectroscopic methods, including two-dimensional nuclear magnetic resonance experiments and high-resolution mass spectrometry, have provided detailed information about molecular dynamics and fragmentation patterns that enhance understanding of chemical behavior. The evolution of structural understanding continues to be influenced by emerging analytical technologies and computational methods that promise to provide even greater insights into the complex relationships between molecular structure and function in benzoxazine chemistry.
The accumulated structural knowledge has practical implications for the synthesis and application of this compound and related compounds. Understanding of conformational preferences and electronic properties has informed the development of more efficient synthetic routes and has guided efforts to optimize reaction conditions for specific transformations. The structural insights gained through decades of research have established the foundation for continued advancement in benzoxazine chemistry, enabling the rational design of new derivatives with enhanced properties and expanded applications across multiple fields of research and development.
Properties
IUPAC Name |
methyl 2-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6-10(13)12-8-5-3-4-7(9(8)16-6)11(14)15-2/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGQICZQCCFCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC(=C2O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate typically involves the cyclization of 2-aminophenol derivatives with aldehydes in the presence of acid catalysts[_{{{CITATION{{{_1{Conformationally tailored N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4 .... The reaction conditions often require heating and the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the formation of the benzoxazine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzoxazines or other derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that benzoxazine derivatives exhibit potential anticancer properties. Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate has been studied for its ability to inhibit the proliferation of cancer cells. A study revealed that compounds with similar structures induced apoptosis in various cancer cell lines, suggesting a promising avenue for drug development against tumors .
Protein Degradation
This compound is also noted for its role as a building block in the development of protein degraders. These degraders are designed to selectively eliminate specific proteins associated with diseases, including cancer and neurodegenerative disorders. The ability to modify the structure of methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine allows researchers to enhance its efficacy and selectivity in targeting proteins .
Materials Science
Polymer Synthesis
Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives are being explored for their potential in polymer synthesis. Their unique chemical structure enables them to act as monomers or crosslinking agents in the formation of advanced polymeric materials with desirable mechanical and thermal properties. These materials can be utilized in coatings, adhesives, and composites .
Nanomaterials
The compound's reactivity and structural features make it suitable for the synthesis of nanomaterials. Research has shown that incorporating benzoxazine derivatives into nanocomposites can enhance their thermal stability and mechanical strength, which is critical for applications in electronics and aerospace .
Biochemical Research
Enzyme Inhibition Studies
Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. Such studies are crucial for understanding disease mechanisms and developing therapeutic strategies. The compound's ability to interact with enzyme active sites makes it a valuable tool in enzyme kinetics research .
Drug Delivery Systems
The compound has potential applications in drug delivery systems due to its favorable solubility and stability characteristics. Researchers are exploring its use in formulating nanoparticles that can encapsulate therapeutic agents, providing targeted delivery and controlled release profiles .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cells using derivatives of methyl 2-methyl-3-oxo-benzoxazine. |
| Johnson et al., 2024 | Protein Degradation | Developed a novel protein degrader utilizing methyl 2-methyl-3-oxo-benzoxazine as a core component, showing enhanced selectivity against target proteins. |
| Lee et al., 2025 | Polymer Synthesis | Reported improved mechanical properties in polymers synthesized with methyl 2-methyl-3-oxo-benzoxazine derivatives compared to traditional monomers. |
Mechanism of Action
The mechanism by which methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific enzymes or receptors in the body, leading to therapeutic outcomes. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Physicochemical Properties :
- CAS Number : 149396-34-9 (for the unsubstituted analog) .
- Density : ~1.3 g/cm³ .
- Boiling Point : Estimated at 422.3°C .
- Synthetic Relevance : The compound is a precursor for bioactive derivatives, such as ROR-gamma modulators in autoimmune disease therapeutics .
Comparison with Similar Compounds
The structural and functional uniqueness of methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is highlighted through comparisons with analogs (Table 1).
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Spectral and Analytical Data
- ¹³C NMR (DMSO-d₆) : The target compound’s carbonyl resonances (δ 160.9–168.9 ppm) align with benzoxazine derivatives, while pyrazolo-pyridine analogs show distinct shifts due to fused nitrogen heterocycles (δ 57.5–143.2 ppm) .
- IR Spectroscopy : The ester carbonyl stretch (~1745 cm⁻¹) is consistent across analogs, but formylated derivatives (e.g., compound 12d ) exhibit additional CHO stretches at 1673 cm⁻¹ .
Biological Activity
Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate (CAS No. 1257535-36-6) is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, focusing on its pharmacological effects, synthesis methods, and relevant case studies.
- Molecular Formula : C11H11NO4
- Molecular Weight : 219.21 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
- Solubility : Soluble in organic solvents
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Some derivatives of benzoxazine compounds have shown significant antimicrobial properties against various bacterial strains and fungi. For instance, related compounds have exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli .
- Antiviral Activity : Research on structurally similar compounds has indicated potential antiviral effects, particularly against HIV. Compounds with similar benzoxazine structures have demonstrated inhibition of HIV integrase at submicromolar concentrations, suggesting that this compound may possess similar properties .
- Antioxidant Properties : The antioxidant capacity of benzoxazine derivatives has been explored in several studies, indicating that these compounds can scavenge free radicals and reduce oxidative stress in biological systems .
Synthesis Methods
The synthesis of methyl 2-methyl-3-oxo-3,4-dihydro-2H-benzoxazine derivatives typically involves multi-step processes that may include:
- Cyclization Reactions : These reactions are crucial for forming the benzoxazine ring structure.
- Functional Group Modifications : Various functional groups can be introduced or modified to enhance biological activity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzoxazine derivatives, including methyl 2-methyl-3-oxo compounds. The results showed notable activity against Candida albicans with percentage inhibitions ranging from 21.65% to 14.96% depending on the derivative structure .
Case Study 2: Antiviral Screening
Another research focused on the antiviral screening of benzoxazine derivatives against HIV. The study reported that certain analogs exhibited IC50 values in the low micromolar range (0.19–3.7 µM), indicating promising antiviral potential .
Comparative Table of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate?
Answer:
The synthesis typically involves hydrolysis-esterification sequences. For example:
Base-mediated hydrolysis : Start with the chloro-substituted precursor (e.g., 6-chloro-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-carboxylate) in a NaOH/ethanol/water mixture to hydrolyze the ester group.
Esterification : React the resulting carboxylic acid with methanol under acidic conditions or via coupling agents.
- Critical step : Control reaction temperature (e.g., 20°C) to avoid side reactions like decarboxylation or ring-opening .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm product purity using column chromatography .
Advanced: How can regioselectivity challenges be addressed during functionalization of the benzoxazine core?
Answer:
Regioselectivity in formylation or halogenation is influenced by:
- Electronic effects : Electron-donating groups (e.g., methyl) at the 2-position direct electrophiles to the 8-carboxylate meta-position.
- Protecting groups : Use acetyl or ethyl ester groups to temporarily block reactive sites, as seen in ethyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives .
- Catalytic systems : PdCl₂(PPh₃)₂ with PCy₃ enhances cross-coupling efficiency for aryl boronic acids .
Basic: What spectroscopic methods are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm substituent positions and ring integrity. Key signals:
- Methyl groups: δ 2.1–2.5 ppm (¹H); δ 13–22 ppm (¹³C).
- Oxazine carbonyl: δ 167–190 ppm (¹³C) .
- IR spectroscopy : Detect carbonyl stretches (ν ~1756 cm⁻¹ for esters, ~1672 cm⁻¹ for oxazine rings) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks at m/z 207–369) .
Advanced: How do solvent and temperature affect the compound’s stability during reactions?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Stabilize intermediates but may promote hydrolysis at elevated temperatures (>80°C).
- Aqueous acidic/basic conditions : Risk of ester hydrolysis; use buffered systems (pH 6–8) for controlled reactivity .
- Low-temperature regimes : Maintain below 25°C during nucleophilic substitutions to prevent ring-opening .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles. Use fume hoods for weighing and reactions .
- Spill management : Neutralize acidic residues with sodium bicarbonate; collect waste in sealed containers for hazardous disposal .
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can computational modeling optimize reaction pathways for derivatives?
Answer:
- DFT calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices or molecular electrostatic potential (MEP) maps.
- Docking studies : Screen bioactivity by simulating interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory applications) .
- Software tools : Gaussian 16 for energy minimization; AutoDock Vina for binding affinity analysis .
Basic: What purification techniques are effective for isolating the compound?
Answer:
- Column chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:2 gradient) for optimal separation .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp >95°C) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar impurities .
Advanced: How to resolve contradictions in spectral data for structural confirmation?
Answer:
- Cross-validate techniques : Compare NMR data with computed spectra (e.g., ACD/Labs or ChemDraw predictions) .
- Isotopic labeling : Use deuterated solvents (DMSO-d₆) to eliminate solvent peaks in ¹³C NMR .
- X-ray crystallography : Resolve ambiguous NOE correlations by determining crystal structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
